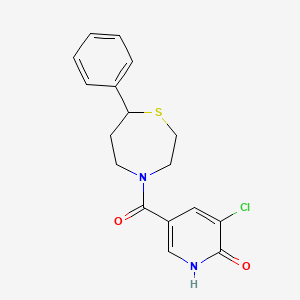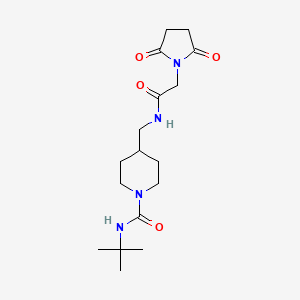
Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate is an organic compound with the molecular formula C9H13IN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by iodination and esterification reactions. The general steps are as follows:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The methyl group on the pyrazole ring is iodinated using iodine and a suitable oxidizing agent, such as silver trifluoroacetate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Iodination: Iodine (I2) and silver trifluoroacetate (CF3CO2Ag)
Esterification: Ethanol (EtOH) and sulfuric acid (H2SO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Substitution: Various substituted pyrazole derivatives
Oxidation/Reduction: Alcohols, aldehydes, or carboxylic acids
Hydrolysis: Carboxylic acid and ethanol
Scientific Research Applications
Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes, such as catalysts and ligands for metal-catalyzed reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways.
Comparison with Similar Compounds
Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromo-3-methylpyrazolyl)propanoate: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and biological activity.
Ethyl 2-(4-chloro-3-methylpyrazolyl)propanoate: Contains a chlorine atom instead of iodine. It is generally less reactive than the iodine derivative.
Ethyl 2-(4-fluoro-3-methylpyrazolyl)propanoate: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and biological activity.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogen derivatives.
Properties
IUPAC Name |
ethyl 2-(4-iodo-3-methylpyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-4-14-9(13)7(3)12-5-8(10)6(2)11-12/h5,7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYCLRPEQOKYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C(=N1)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705689.png)
![5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2705690.png)



![benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2705696.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B2705698.png)
![N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2705701.png)





![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2705709.png)
